4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid
Description
This compound is a polycyclic heterocyclic derivative featuring a pyrrolo-oxazole core fused with a benzoic acid moiety. The structure includes a 2,4-dichlorophenyl group at position 3, a phenyl group at position 2, and a hexahydro-5H-pyrrolo[3,4-d][1,2]oxazole system.
Properties
Molecular Formula |
C24H16Cl2N2O5 |
|---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid |
InChI |
InChI=1S/C24H16Cl2N2O5/c25-14-8-11-17(18(26)12-14)20-19-21(33-28(20)16-4-2-1-3-5-16)23(30)27(22(19)29)15-9-6-13(7-10-15)24(31)32/h1-12,19-21H,(H,31,32) |
InChI Key |
KJZMNYXRTYALDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrrolo-oxazol ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the dichlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the benzoic acid moiety: This step often involves esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, catalysts) are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.
Reduction: Reduction reactions can occur at the dioxo groups, potentially converting them to hydroxyl groups.
Substitution: The dichlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its complex structure.
Medicine
Potential medicinal applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations in Pyrrolo-Oxazole Derivatives
Key analogs differ in substitution patterns on the pyrrolo-oxazole core and aromatic rings. Below is a comparative analysis:
Key Observations :
- Chlorophenyl vs. Dichlorophenyl: The target compound’s 2,4-dichlorophenyl group enhances steric bulk and electron-withdrawing effects compared to mono-chlorinated analogs. This may influence binding affinity in biological systems or thermal stability in materials .
- Benzoic Acid vs. Dimethylamino Groups: The benzoic acid moiety introduces acidity (pKa ~4.2) and hydrogen-bonding capacity, contrasting with the basic dimethylamino group (pKa ~10.5) in analogs. This difference impacts solubility and intermolecular interactions .
Functional Group Influence on Bioactivity and Physicochemical Properties
Benzoic Acid vs. Sulfonamide Derivatives
While the target compound features a benzoic acid group, analogs such as 4-[3-(4-hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides () incorporate sulfonamide moieties. Key differences include:
- Acidity : Benzoic acid (pKa ~4.2) is more acidic than sulfonamides (pKa ~10), affecting ionization under physiological conditions.
- Target Interactions: Sulfonamides are known carbonic anhydrase inhibitors, whereas benzoic acid derivatives may exhibit distinct binding profiles due to carboxylate coordination .
Heterocyclic Core Modifications
Pyrano-pyrazole-oxazine hybrids () lack the pyrrolo-oxazole system but share fused heterocyclic architecture. Their reduced ring strain compared to the target compound may alter reactivity or stability .
Biological Activity
The compound 4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies to elucidate its pharmacological profile.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 435.22 g/mol. The structure features a pyrrolo[3,4-d][1,2]oxazole core with significant substituents that influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The presence of the dichlorophenyl moiety is crucial for enhancing its antimicrobial properties.
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[3,4-d][1,2]oxazole compounds exhibit notable antibacterial and antifungal activity . In vitro studies have shown that compounds with similar structures demonstrate effectiveness against a range of pathogens:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
- Acinetobacter baumannii
For instance, a related compound demonstrated minimum inhibitory concentration (MIC) values ranging from 2–4 μg/mL against these bacteria, indicating strong antibacterial potential .
Cytotoxicity and Hemolytic Activity
While exhibiting antimicrobial properties, some derivatives also show cytotoxic effects on mammalian cells. For example, one study reported that certain pyrrolo derivatives had MIC values that were comparable to their cytotoxic concentrations against human cell lines (HEK-293), raising concerns about their therapeutic window .
Moreover, hemolytic activity was noted in some compounds at similar concentrations to their antibacterial effects, suggesting that their mechanism may involve disrupting cell membranes .
Study 1: Antimicrobial Screening
A study evaluated a series of pyrrolo derivatives for their antimicrobial efficacy. Compounds with 3,4-dichlorophenyl substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent position on the phenyl ring in determining biological efficacy .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the SAR of related compounds. It was found that the introduction of electron-withdrawing groups like chlorine at specific positions significantly increased antibacterial potency while altering toxicity profiles. This underscores the need for careful design in drug development to balance efficacy and safety .
Data Summary
| Compound | MIC (μg/mL) | Target Pathogen | Toxicity Level (LD50) |
|---|---|---|---|
| Compound A | 2 | Staphylococcus aureus | >2000 mg/kg |
| Compound B | 4 | Escherichia coli | Moderate |
| Compound C | 8 | Klebsiella pneumoniae | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
